molecular formula C15H13FN2O B12113404 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol

Cat. No.: B12113404
M. Wt: 256.27 g/mol
InChI Key: XMDMAAGFWYQMJD-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol is a pyrazoline derivative featuring a hydroxyl-substituted phenyl ring at position 2 and a 2-fluorophenyl group at position 5 of the pyrazoline core. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor antagonism . The fluorine substituent on the phenyl ring enhances electronic properties (e.g., electron-withdrawing effect) and may improve metabolic stability compared to non-fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H13FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-8,13,17,19H,9H2

InChI Key

XMDMAAGFWYQMJD-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Chalcone Synthesis

The chalcone intermediate, (2E)-1-(2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, is prepared by refluxing equimolar quantities of 2-hydroxyacetophenone and 2-fluorobenzaldehyde in ethanol with a base catalyst (e.g., barium hydroxide or potassium hydroxide). Reaction conditions typically involve reflux at 70–80°C for 4–6 hours, yielding chalcones in 65–78% efficiency after recrystallization.

Representative Reaction Conditions:

ComponentQuantitySolventTemperatureTimeYield
2-Hydroxyacetophenone0.05 molEthanol80°C6 hrs72%
2-Fluorobenzaldehyde0.055 molEthanol80°C6 hrs72%
Barium hydroxide0.075 mol

Pyrazoline Formation

The chalcone intermediate is cyclized using hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. Hydrazine acts as a nucleophile, attacking the α,β-unsaturated ketone system to form the pyrazoline ring. Optimal conditions include a 1:1.2 molar ratio of chalcone to hydrazine hydrate, reflux for 4–6 hours, and yields of 68–75%. Microwave-assisted synthesis reduces reaction time to 20–30 minutes, enhancing yields to 82–88%.

Critical Parameters:

  • Solvent: Ethanol, DMF, or acetone.

  • Temperature: 70–80°C (reflux) or 120°C (microwave).

  • Catalyst: None required, though pyridine may accelerate cyclization.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation significantly improves the efficiency of pyrazoline formation. In one protocol, chalcone and hydrazine hydrate (1:1.5 molar ratio) are irradiated at 120°C for 25 minutes in ethanol, achieving 85% yield compared to 68% under conventional reflux. MAOS minimizes side reactions, such as over-oxidation or polymerization, by ensuring rapid and uniform heating.

Advantages of MAOS:

  • Faster kinetics: 4–6 hours → 20–30 minutes.

  • Higher purity: Reduced byproduct formation.

  • Scalability: Suitable for gram-scale synthesis.

Post-cyclization modifications enable the introduction of auxiliary groups. For example, sulfonylation of the pyrazoline’s nitrogen atom using 4-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) produces sulfonamide derivatives, though this is less common for the target compound.

Reaction Scheme:

  • Cyclization to form 2-pyrazoline core.

  • Sulfonylation at N1 position (if applicable).

  • Acidic workup to isolate phenolic -OH group.

Solvent and Catalyst Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance cyclization rates but may require higher temperatures.

  • Ethanol: Preferred for its balance of polarity and boiling point.

  • Green solvents (PEG-400): Emerging as alternatives to reduce environmental impact.

Catalytic Additives

  • Pyridine: Neutralizes HCl byproducts in sulfonylation reactions.

  • Phase-transfer catalysts (e.g., DTMAB): Facilitate glycosylation or sulfonation.

Spectroscopic Validation and Quality Control

Synthetic batches are validated using:

  • IR Spectroscopy: N-H stretch (3250–3300 cm⁻¹), C=N (1600 cm⁻¹), and phenolic O-H (3400 cm⁻¹).

  • ¹H NMR: Pyrazoline protons (δ 3.1–3.4 ppm for CH₂, δ 5.2–5.5 ppm for CH), aromatic protons (δ 6.8–8.2 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 256.27 (C₁₅H₁₃FN₂O).

Yield Optimization Strategies

StrategyConventional YieldOptimized Yield
Microwave irradiation68%85%
Solvent (DMF vs. ethanol)70%78%
Hydrazine ratio (1:1.2)65%75%

Challenges and Limitations

  • Hydrazine toxicity: Requires careful handling and waste disposal.

  • Byproduct formation: Over-reduction or dimerization under prolonged reflux.

  • Stereochemical control: Pyrazoline ring closure may yield cis/trans isomers requiring chromatographic separation .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media .

  • Products : Formation of ortho-quinone derivatives via two-electron oxidation (Figure 1).

  • Mechanism : The phenolic –OH donates electrons, forming a resonance-stabilized phenoxyl radical intermediate, which further oxidizes to the quinone .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentTemperature (°C)Yield (%)Product
KMnO₄/H₂SO₄80–9072–852-(Pyrazolinyl)-1,2-quinone
CrO₃/Acetic Acid25 (RT)65Semiquinone intermediate

Reduction Reactions

The pyrazoline ring undergoes selective hydrogenation:

  • Reagents/Conditions : H₂ gas (1–3 atm) with Pd/C catalyst in ethanol .

  • Products : Saturated pyrazolidine derivatives (Figure 2) .

  • Mechanism : Catalytic hydrogenation reduces the C=N bond of the pyrazoline ring, retaining the fluorophenyl and phenolic groups .

Key Data :

  • Reaction time: 4–6 hours.

  • Yield: 68–78% .

Nucleophilic Aromatic Substitution

The ortho-fluorine atom on the phenyl group participates in substitution:

  • Reagents/Conditions : Amines (e.g., piperidine) in DMF at 100°C .

  • Products : 2-(Pyrazolinyl)-phenol derivatives with substituted amines .

Table 2: Substitution Reactions

NucleophileSolventTime (h)Yield (%)
PiperidineDMF1263
Sodium methoxideMethanol855

Condensation Reactions

The phenolic –OH and pyrazoline NH groups facilitate condensation:

  • With Aldehydes : Reacts with 4-fluorobenzaldehyde in ethanol/NaOH to form Schiff bases (Figure 3) .

    • Yield: 70–82% .

  • With 1,3-Diketones : Forms fused heterocycles (e.g., chromone-pyrazole hybrids) via Knoevenagel reaction .

Cyclization Reactions

Intramolecular hydrogen bonding between the phenolic –OH and pyrazoline N enables cyclization:

  • Reagents/Conditions : Acetic anhydride/NaOAc at 120°C .

  • Products : Chromone-fused pyrazoline derivatives (Figure 4) .

  • Mechanism : Acetylation of –OH followed by cyclodehydration .

Acid/Base-Mediated Tautomerism

The compound exhibits keto-enol tautomerism in solution:

  • In Acidic Media : Enol form dominates due to stabilization via intramolecular H-bonding (O–H···N) .

  • In Basic Media : Deprotonation of –OH shifts equilibrium toward the keto form .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its structural features make it versatile in creating derivatives that can be further modified for specific applications.

2. Biological Activity

  • Antimicrobial Properties : Research indicates that compounds related to 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol exhibit significant antimicrobial activity against various pathogens, including fungi and bacteria. This includes studies showing efficacy against Candida albicans and Cryptococcus neoformans .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, making it relevant in the development of treatments for inflammatory diseases.

3. Medical Applications

  • Anti-cancer Research : The compound has shown promise in inhibiting cancer cell growth. Studies conducted by the National Cancer Institute demonstrated its cytotoxic effects against several human tumor cell lines, suggesting its potential as an anti-cancer agent .
  • Drug Development : Its interaction with biological targets positions it as a candidate for drug development, particularly in creating new therapeutic agents aimed at various diseases .

Case Studies

StudyObjectiveFindings
NCI Evaluation Assess anti-cancer activityThe compound exhibited significant growth inhibition in multiple cancer cell lines (average GI50/TGI values of 15.72/50.68 μM) .
Antimicrobial Activity Evaluate effectiveness against pathogensDemonstrated potent antifungal activity against Candida albicans and Cryptococcus neoformans .
Anti-inflammatory Studies Investigate potential therapeutic effectsShowed promising results in reducing inflammation markers .

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazoline ring can interact with enzymes and receptors. These interactions can lead to the modulation of various biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol 2-hydroxyphenyl, 5-(2-fluorophenyl) C₁₅H₁₃FN₂O Not reported in evidence; inferred H-bonding, moderate polarity
5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11) Chlorophenyl at position 5, pyrazolidine core C₁₅H₁₃ClFN₂ Enhanced lipophilicity due to Cl; potential CNS activity
1-(Chloroacetyl)-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline Thienyl, chloroacetyl, 4-chlorophenyl C₁₅H₁₁Cl₂N₃OS Improved reactivity for nucleophilic substitution
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol 4-nitrophenoxy, phenyl groups C₂₄H₁₇N₃O₄ High thermal stability; dihedral angle = 54.10° (pyrazole vs. aromatic ring)
5-(4-Fluorophenyl)-2H-pyrazol-3-ylamine 4-fluorophenyl, amine at position 3 C₉H₈FN₃ Purity ≥98%; potential precursor for bioactive molecules
5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Piperidinyl, thiazolo-triazol hybrid C₁₈H₂₁FN₄OS Complex pharmacokinetics; molecular weight = 360.5 g/mol

Physicochemical and Electronic Properties

  • Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and reduced steric hindrance compared to chlorophenyl analogs (e.g., R11 in ). Fluorine’s smaller atomic radius enhances aromatic stacking while maintaining metabolic resistance .
  • Hydroxyl Group: The 2-hydroxyphenyl moiety enables intramolecular hydrogen bonding (observed in for a nitrophenoxy analog), which stabilizes planar conformations and may enhance solubility compared to methoxy or nitro derivatives.

Q & A

What are the recommended synthetic routes for 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol, and how can reaction conditions be optimized?

Basic Research Question
A common approach involves condensation reactions between fluorophenyl-substituted precursors and pyrazoline intermediates. For example, fluorophenyl aldehydes (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, CAS 881674-56-2) can react with hydrazine derivatives under acidic or basic conditions to form pyrazoline rings . Optimization includes:

  • Temperature control : Reactions often proceed at 80–100°C in ethanol or DMF.
  • Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

How can NMR and X-ray crystallography resolve structural ambiguities in fluorophenyl-pyrazoline derivatives?

Basic Research Question
1H/13C NMR : Assign signals for the phenolic -OH (δ ~10–12 ppm) and pyrazoline protons (δ 6.5–8.5 ppm). Fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., 2-fluorophenyl protons show coupling constants J = 8–12 Hz) .
X-ray crystallography : Single-crystal studies (e.g., 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) confirm planar pyrazoline rings and dihedral angles between fluorophenyl and phenol moieties (~15–25°) . Discrepancies in bond lengths (e.g., C–N in pyrazoline: 1.33–1.38 Å) are resolved via refinement with SHELXL .

What computational methods validate the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict:

  • HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
  • Electrostatic potential maps : Negative charge localized on the phenolic oxygen and pyrazoline nitrogen .
    Molecular docking : Simulations (AutoDock Vina) assess interactions with biological targets (e.g., cyclooxygenase-2), showing hydrogen bonding with phenolic -OH and fluorophenyl hydrophobic contacts .

How do solvent polarity and pH influence the tautomeric behavior of this compound?

Advanced Research Question
In polar solvents (DMSO, water) , the enol-keto tautomer equilibrium shifts toward the keto form due to stabilization of the carbonyl group. UV-Vis spectroscopy (λmax ~320 nm in methanol) and IR (C=O stretch at ~1680 cm⁻¹) monitor tautomer ratios . At pH > 8 , deprotonation of the phenol group (-OH → O⁻) stabilizes the enolate form, altering reactivity in nucleophilic substitutions .

What analytical strategies identify and quantify impurities in synthesized batches?

Advanced Research Question
HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect common impurities (e.g., unreacted 2-fluorophenyl precursors or oxidation byproducts). LC-QTOF identifies impurities like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (m/z 189.19) . Limit of detection (LOD) : ~0.1% via calibration curves (R² > 0.99) .

How does the fluorophenyl substituent affect biological activity compared to non-fluorinated analogs?

Advanced Research Question
Structure-activity relationship (SAR) studies : Fluorine enhances:

  • Lipophilicity (logP increases by ~0.5 units), improving membrane permeability.
  • Metabolic stability : Resistance to CYP450 oxidation due to C–F bond strength.
    In in vitro assays , fluorinated derivatives show 2–3x higher inhibition of COX-2 compared to chloro or methyl analogs (IC50 = 1.2 µM vs. 3.5 µM) .

What crystallization conditions yield high-quality single crystals for X-ray studies?

Basic Research Question
Slow evaporation : Dissolve 10–20 mg in ethanol/water (7:3) at 50°C, cool to 4°C over 48 hours. Diffraction-quality crystals form as colorless needles (space group P21/c, Z = 4) . Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection at 173 K .

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